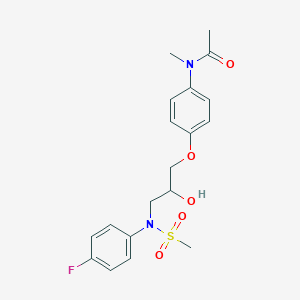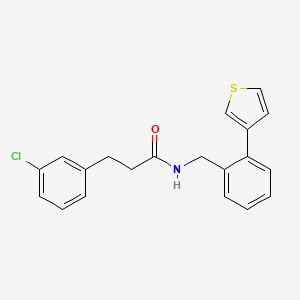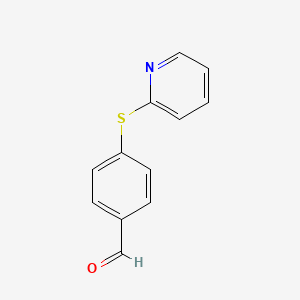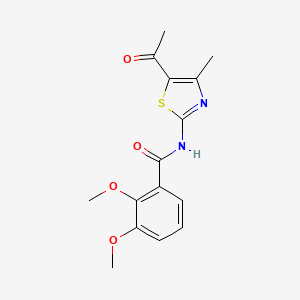![molecular formula C20H14FN5OS B2717382 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide CAS No. 1226436-89-0](/img/structure/B2717382.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H14FN5OS and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study designed, synthesized, and evaluated novel aromatic carboxamides containing a diphenylamine scaffold, which showed significant antifungal activities. These compounds, including the class to which N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide belongs, demonstrated efficacy against pathogens like Rhizoctonia solani, with one compound showing superior activity to bixafen, a commercial fungicide (Zhang et al., 2019).
Anticancer Research
Quinoxaline derivatives, including our compound of interest, have been synthesized and tested for their anticancer properties. A study synthesized new donor–acceptor polymers containing thiadiazoloquinoxaline and pyrazinoquinoxaline moieties, aiming to explore their potential as low-band-gap materials with high optical contrast for applications in oncological research. These materials were designed to absorb a broad spectrum of light, potentially useful in photodynamic therapy or as diagnostic tools (Unver et al., 2011).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide have been extensively studied to explore their potential in various chemical reactions and applications. This includes exploring their properties as intermediates in organic synthesis or as building blocks for more complex molecules with desired biological or physical properties. For example, compounds containing quinoxaline moieties have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired fluorescence properties, indicating potential applications in sensing, imaging, and diagnostic methodologies (Padalkar & Sekar, 2014).
Molecular Docking and Structure-Activity Relationship Studies
Quinoxaline derivatives have also been the subject of molecular docking and structure-activity relationship (SAR) studies to understand their interactions with biological targets. These studies help in the design of more potent and selective agents for treating various diseases. For instance, pyrazole and propenone quinoxaline derivatives were investigated for their trypanocidal properties against pathogens like Leishmania peruviana and Trypanosoma cruzi, with insights into their molecular interactions offering a basis for optimizing their biological activities (Estevez et al., 2011).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5OS/c21-12-5-7-13(8-6-12)26-19(14-10-28-11-18(14)25-26)24-20(27)17-9-22-15-3-1-2-4-16(15)23-17/h1-9H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQINFICZWAUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)


![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)